molecular formula C9H12N2O B8036858 2,5,6-Trimethylpyridine-3-carboxamide

2,5,6-Trimethylpyridine-3-carboxamide

Cat. No.: B8036858
M. Wt: 164.20 g/mol
InChI Key: ZNGBHXYWNWXDNN-UHFFFAOYSA-N
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Description

2,5,6-Trimethylpyridine-3-carboxamide is a substituted pyridine derivative characterized by methyl groups at positions 2, 5, and 6 of the pyridine ring, with a carboxamide functional group at position 2. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. While specific synthesis protocols are proprietary, its analogs are typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions .

Properties

IUPAC Name

2,5,6-trimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-5-4-8(9(10)12)7(3)11-6(5)2/h4H,1-3H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGBHXYWNWXDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The most closely related analog documented in commercial catalogs is 2-methoxy-4,5,6-trimethylpyridine-3-carboxamide (Ref: 10-F541983), which differs in two critical aspects:

Substituent at Position 2 : The target compound has a methyl group, while the analog features a methoxy group (-OCH₃).

Methyl Group Placement : The analog has methyl groups at positions 4, 5, and 6, contrasting with the target’s 2, 5, 6 positions.

Table 1: Structural and Functional Comparison
Property 2,5,6-Trimethylpyridine-3-carboxamide 2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide
Substituents (Positions) Methyl (2, 5, 6) Methoxy (2), Methyl (4, 5, 6)
Functional Group Carboxamide (3) Carboxamide (3)
Polarity Moderate (methyl-dominated) Higher (methoxy introduces polarity)
Steric Hindrance High at position 2 Reduced at position 2 (methoxy less bulky)

Physicochemical Implications

  • Solubility: The methoxy group in the analog enhances solubility in polar solvents (e.g., water, ethanol) compared to the target compound’s methyl-dominated hydrophobicity .
  • In contrast, the analog’s methoxy group offers electronic activation (via electron donation) while reducing steric bulk.

Research Findings and Commercial Availability

Both compounds are listed by CymitQuimica as research-grade materials, with pricing available upon inquiry (Table 2) .

Table 2: Commercial Availability (CymitQuimica, 2025)
Compound Package Size Price Inquiry
2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide 100mg, 250mg To inquire
This compound 250mg, 500mg To inquire

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